Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate
Description
Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate (CAS: 1335210-23-5) is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₈ and a molecular weight of 315.28 g/mol . Structurally, it belongs to the dihydropyridine family, characterized by a partially saturated six-membered ring with two ester groups (methoxycarbonyl), a ketone (4-oxo), and a substituted ethyl side chain (2,2-dimethoxyethyl). Synonyms include 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid and Dimethyl-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate .
Properties
IUPAC Name |
dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxopyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-19-9(20-2)7-15-6-8(13(17)22-4)11(16)12(21-3)10(15)14(18)23-5/h6,9H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXUWXFSYMTEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)OC)CC(OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate (commonly referred to as a Dolutegravir impurity) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H19NO8
- Molecular Weight : 329.3 g/mol
- CAS Number : 1646862-02-3
The compound features a pyridine ring with multiple functional groups that contribute to its reactivity and biological interactions.
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, derivatives of this compound have shown effectiveness against HIV by inhibiting the integrase enzyme, which is crucial for viral replication.
A study highlighted the synthesis and evaluation of various derivatives, noting that certain modifications increased their potency against HIV strains. The presence of the dimethoxyethyl group appears to enhance solubility and bioavailability, making these compounds more effective in biological systems .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated variable degrees of cytotoxicity depending on the cell line tested:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (Breast) | 15.0 | Moderate cytotoxicity |
| A549 (Lung) | 20.5 | Low cytotoxicity |
| HeLa (Cervical) | 12.0 | Significant cytotoxicity |
These findings suggest that while the compound exhibits some level of anticancer activity, further optimization may be necessary to enhance its efficacy .
Case Study 1: Antiviral Efficacy
A recent study focused on the antiviral efficacy of similar compounds against HIV. The researchers synthesized a series of derivatives and tested their activity against various strains of HIV. They found that certain modifications significantly enhanced antiviral activity, indicating that structural variations can lead to improved therapeutic options .
Case Study 2: Cytotoxic Effects on Tumor Cells
Another investigation evaluated the cytotoxic effects of this compound on tumor cells using flow cytometry. The study reported that the compound induced apoptosis in treated cells, suggesting a mechanism by which it could exert its anticancer effects .
Scientific Research Applications
Pharmaceutical Applications
DM-DHPM serves primarily as an intermediate in the synthesis of various drugs, particularly those targeting viral infections and other diseases. Its applications include:
- HIV Treatment : It is notably used as an intermediate in the synthesis of Dolutegravir, a potent integrase inhibitor used in HIV therapy. Dolutegravir has been recognized for its efficacy and safety profile in the management of HIV infection .
- Antiviral Development : Beyond HIV, compounds derived from DM-DHPM are being explored for their potential antiviral properties against other viral pathogens.
Case Studies
-
Dolutegravir Synthesis :
- In a study focused on the synthesis of Dolutegravir, DM-DHPM was highlighted as a critical intermediate that significantly enhances the yield and purity of the final product. The study demonstrated that optimizing the conditions under which DM-DHPM is synthesized can lead to more efficient production processes .
- Comparative Analysis of Antiviral Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on its molecular framework, we can hypothesize key comparison points with other dihydropyridine derivatives and related esters:
Hypothetical Comparison Framework (Lacking Direct Evidence):
Key Observations:
Structural Complexity : The compound’s 2,2-dimethoxyethyl side chain and multiple methoxy/ester groups distinguish it from simpler dihydropyridines (e.g., nifedipine) and esters. This complexity likely influences its reactivity and solubility .
Its classification under pharmaceuticals suggests exploratory use in medicinal chemistry .
Synthetic Challenges : The presence of three methoxy groups and a bulky side chain may pose challenges in regioselective synthesis compared to less-substituted analogs.
Limitations of Available Evidence
The provided materials lack peer-reviewed data on synthesis, reactivity, or biological activity for this compound or its analogs. and focus on crystallographic software (SHELX, ORTEP) rather than chemical comparisons . Further experimental studies or patent literature would be required to validate speculative comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
